molecular formula C27H23BrN2O4 B3604982 5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide

5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide

Cat. No.: B3604982
M. Wt: 519.4 g/mol
InChI Key: RSDMXHYCRXQOAZ-UHFFFAOYSA-N
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Description

5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a bromine atom, and multiple phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammation or cancer cell proliferation. The presence of the bromine atom and the phenyl groups may enhance its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the furan ring and additional phenyl groups.

    3,5-dibromo-2-hydroxy-N-phenylbenzamide: Contains two bromine atoms and a similar core structure.

Uniqueness

5-bromo-N’-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide is unique due to its combination of a furan ring, a bromine atom, and multiple phenyl groups, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN2O4/c1-18-8-6-10-20(16-18)27(33,21-11-7-9-19(2)17-21)26(32)29-30(22-12-4-3-5-13-22)25(31)23-14-15-24(28)34-23/h3-17,33H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDMXHYCRXQOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
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5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
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5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
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5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
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5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide
Reactant of Route 6
5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide

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